4-Ethoxynaphthalene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
7473-19-0 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-ethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-2-15-11-7-10(13)12(14)9-6-4-3-5-8(9)11/h3-7H,2H2,1H3 |
InChI Key |
XPXODXIULRDWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Other CAS No. |
7473-19-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxynaphthalene 1,2 Dione and Analogues
Established Synthetic Routes to 4-Ethoxynaphthalene-1,2-dione
The synthesis of 4-substituted-1,2-naphthoquinones, including the ethoxy derivative, often begins with a pre-functionalized naphthalene (B1677914) core or the parent 1,2-naphthoquinone (B1664529). A common established approach involves the oxidation of corresponding methoxy-substituted naphthalenes. For instance, methoxy-substituted naphthalenes can be transformed in a single step to 1,2-naphthoquinones using a trivalent-iodine-mediated oxidation. rsc.org
Another fundamental strategy relies on the modification of more readily available naphthoquinone precursors. The synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a valuable intermediate for various naphthoquinone derivatives, highlights typical transformations. researchgate.net One route starts with the bromination of 2-acetyl-1-hydroxynaphthalene, followed by a copper(I) bromide-mediated substitution with sodium methoxide, and subsequent methylation to yield the target dimethoxy compound. researchgate.net Adapting such a sequence, where an appropriate 4-substituted naphthalene is oxidized or a 1,2-naphthoquinone is functionalized, represents a cornerstone of established methods.
A classic method for introducing alkyl groups, which can be precursors to other functionalities, is the Hooker oxidation. This method shortens an alkyl side chain at the C3 position by a methylene (B1212753) group and involves a sequence of oxidation, cyclization, and rearrangement. nih.gov While typically applied to the C3 position, the principles of activating the quinone ring for modification are fundamental.
Novel Synthetic Strategies for Ethoxy-Substituted Naphthoquinones
Modern organic synthesis has driven the development of more efficient and versatile methods for creating substituted naphthoquinones. These strategies often provide higher yields, greater functional group tolerance, and improved environmental profiles compared to more traditional approaches.
Nucleophilic Vinylic Substitutions in Naphthoquinone Synthesis
Nucleophilic vinylic substitution (SNV) is a powerful method for introducing substituents onto the quinone ring. researchgate.netsioc-journal.cn In this reaction, a nucleophile replaces a leaving group attached to a vinylic carbon. For the synthesis of ethoxy-substituted naphthoquinones, this would typically involve the reaction of a halo-naphthoquinone with an ethoxide source.
The reactivity of the quinone system is crucial. The presence of electron-withdrawing carbonyl groups activates the double bond, making it susceptible to nucleophilic attack. researchgate.net The reaction of 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione with various amines to create a library of analogues demonstrates the utility of nucleophilic substitution on the quinone core. nih.gov While this example focuses on 1,4-naphthoquinones and amine nucleophiles, the principle is directly applicable to the synthesis of 4-ethoxy-1,2-naphthoquinone from a 4-halo-1,2-naphthoquinone precursor. Competition between substitution at different positions can occur, but conditions can be optimized to favor the desired product. researchgate.net
Metal-Mediated and Catalytic Approaches in Naphthoquinone Derivatization
Metal-mediated and catalytic reactions have revolutionized the synthesis of complex organic molecules, and naphthoquinones are no exception. These methods offer high efficiency and control over selectivity.
Key Metal-Mediated and Catalytic Methods
| Method | Catalyst/Reagent | Description | Yield | Ref |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | BF₃∙OEt₂ | A common Lewis acid catalyst used for alkylating menadiol (B113456) with alcohols to produce menaquinone derivatives. | 20-40% | nih.gov |
| Grignard Reaction | Mg turnings | Used to form an organometallic reagent from a bromo-menadiol derivative, which then reacts with alkyl halides. | 73-80% | nih.gov |
| One-Pot Diene Synthesis | Mo-V-P Heteropolyacids | Act as bifunctional (acid and redox) catalysts for the reaction of hydroquinone (B1673460) with 1,3-dienes to form naphthoquinones. | 50-80% | scirp.org |
| Ring Expansion | CuBr | Mediates the direct insertion of alkenes into 2-aryl-1,3-indandiones, providing a one-carbon ring expansion to form 1,4-naphthoquinones. | Good | rsc.org |
| Annulation | [Ru(p-cymene)Cl₂]₂ | Catalyzes the annulation of vinyl sulfoxonium ylides with arynes to rapidly synthesize functionalized 1-naphthols, which are precursors to naphthoquinones. | 62-88% | acs.org |
Lewis acids like boron trifluoride etherate (BF₃∙OEt₂) are frequently used in Friedel-Crafts alkylations to synthesize derivatives of menaquinone (Vitamin K). nih.gov More advanced catalytic systems employ transition metals. Palladium catalysis, for example, is used for various coupling and annulation reactions to build the naphthoquinone framework or add substituents. rsc.org Ruthenium(II) catalysts have been shown to be effective in the annulation of vinyl sulfoxonium ylides with arynes to produce highly substituted 1-naphthols, which can be readily oxidized to the corresponding quinones. acs.org Furthermore, copper bromide (CuBr) has been used to mediate the ring expansion of 2-aryl-1,3-indandiones, offering a novel route to the 1,4-naphthoquinone (B94277) scaffold. rsc.org
Microwave-Assisted and Green Chemistry Synthetic Protocols
In line with the principles of sustainable chemistry, microwave-assisted synthesis and other green protocols have been developed to reduce reaction times, energy consumption, and the use of hazardous materials. researchgate.net
Microwave-assisted organic synthesis is a key green technology that often leads to dramatically reduced reaction times and improved yields. nih.govyoutube.com The synthesis of various 2-substituted-1,4-naphthoquinone and 4-substituted-1,2-naphthoquinone derivatives has been successfully optimized using microwave irradiation, providing a more sustainable alternative to conventional heating methods. nih.gov For example, syntheses that require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. youtube.com
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | Benefit | Ref |
|---|---|---|---|---|
| Naphthamide Synthesis | Multi-step, long hours | Four-step, shorter time | Efficiency | acs.org |
| Naphthoquinone-Amino Acid Synthesis | Reflux, several days, low yield (30-60%) | Minutes, high yield (79-91%) | Speed, Yield | researchgate.net |
Green chemistry also emphasizes the use of environmentally benign solvents and catalysts. One-pot syntheses using laccase, an oxidoreductase enzyme, in an aqueous medium have been developed for producing 1,4-naphthoquinones. rsc.org This method avoids the need for organic solvents and hazardous heavy metal reagents. Similarly, indium(III) chloride has been used as a catalyst for three-component reactions in water to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives, highlighting a procedure with mild conditions, high yields, and a simple work-up that involves only filtration. nih.govresearchgate.net
Regioselectivity and Stereoselectivity in Naphthoquinone Synthesis
Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of functional groups is paramount in chemical synthesis for achieving a specific target molecule.
Regioselectivity: In the context of this compound, regioselectivity is crucial for ensuring the ethoxy group is introduced at the C4 position. The substitution pattern of the starting material and the reaction mechanism dictate the outcome. For instance, in the reaction of unsymmetrical arynes, the electronic properties of the substituents can lead to the formation of a single regioisomeric product. acs.org A recent study demonstrated a highly regioselective synthesis of 4-arylamino-1,2-naphthoquinones by performing a photochemical reaction in a confined eutectogel medium, which could not be achieved by conventional methods. rsc.org This highlights how reaction conditions can be manipulated to control the position of nucleophilic attack. Anionic annulation reactions have also been developed for the efficient and regioselective synthesis of naphthoquinone hybrids. iitj.ac.in
Stereoselectivity: While this compound itself is an achiral molecule, the principles of stereoselectivity are vital in the synthesis of many of its more complex analogues, particularly natural products with chiral side chains. youtube.com Stereoselective reactions produce one stereoisomer preferentially over others. youtube.comyoutube.com In the synthesis of menaquinones, for example, a major goal is to control the stereochemistry of the double bonds within the isoprenoid side chain. nih.gov Syntheses have been designed to proceed with high retention of the E/Z geometry of the starting materials. nih.gov Chiral catalysts, such as a bifunctional thiourea (B124793) catalyst, have been used to achieve excellent enantioselectivity in the synthesis of dihydrofuranonaphthoquinones, producing specific enantiomers in high yields. rsc.org The choice of reagents and the use of chiral auxiliaries are common strategies to influence the stereochemical outcome of a reaction. youtube.com
Chemical Reactivity and Derivatization Strategies of 4 Ethoxynaphthalene 1,2 Dione
Redox Chemistry of 4-Ethoxynaphthalene-1,2-dione
The redox properties of this compound are fundamental to its chemical character and are a defining feature of the broader class of quinones. These compounds are known for their ability to participate in reversible oxidation-reduction cycles, a characteristic that underpins their diverse applications.
Oxidation Pathways and Mechanisms
While the quinone structure represents an oxidized state, further oxidation of the naphthalene (B1677914) ring system can be achieved under specific conditions. For instance, oxidative degradation can occur in the presence of strong oxidizing agents, leading to the cleavage of the aromatic ring. The ethoxy group can also be a site for oxidative transformation, potentially leading to dealkylation or further oxidation of the ethyl chain. The specific products and mechanisms of these oxidation pathways are highly dependent on the nature of the oxidant and the reaction conditions employed.
Reduction Processes and Hydroquinone (B1673460) Formation
The reduction of the quinone moiety in this compound to its corresponding hydroquinone, 4-ethoxynaphthalene-1,2-diol, is a characteristic and well-studied reaction. This transformation involves the addition of two electrons and two protons to the dione (B5365651) system. A variety of reducing agents can effect this change, ranging from common laboratory reagents like sodium dithionite (B78146) and sodium borohydride (B1222165) to catalytic hydrogenation. The resulting hydroquinone is often more reactive towards electrophiles and can be readily re-oxidized back to the quinone, establishing a redox equilibrium. This reversible process is a key aspect of the chemical and biological activity of many quinones.
Nucleophilic Addition Reactions on the Quinone Moiety
The electron-deficient nature of the carbonyl carbons in the quinone ring of this compound makes them susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of its derivatization.
Nucleophilic addition can occur at either the C1 or C2 carbonyl carbon, or at the C3 or C4 positions of the naphthalene ring through a conjugate addition mechanism, also known as 1,4-addition. libretexts.orgyoutube.com The regioselectivity of the attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles generally favor direct 1,2-addition to the carbonyl group, while weaker, softer nucleophiles tend to undergo 1,4-conjugate addition. youtube.com
Common nucleophiles that participate in these reactions include amines, thiols, and stabilized carbanions. For example, the reaction with amines can lead to the formation of aminonaphthoquinones, which are an important class of compounds with diverse biological activities. nih.gov
Electrophilic Substitution Reactions on the Naphthalene Ring
While the quinone moiety is electron-deficient, the fused benzene (B151609) ring of the naphthalene system can undergo electrophilic substitution reactions. The directing effects of the existing substituents, namely the ethoxy group and the dione system, play a crucial role in determining the position of substitution. The ethoxy group is an activating, ortho-, para-directing group, while the dione system is deactivating and meta-directing with respect to the carbocyclic ring to which it is fused.
Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, bromination of related naphthoquinone systems has been shown to proceed, yielding brominated derivatives. researchgate.net The conditions for these reactions must be carefully controlled to avoid unwanted side reactions with the electron-rich quinone ring.
Functionalization via C-C, C-N, C-O, and C-S Bond Formations
The versatile reactivity of this compound allows for the formation of a variety of new covalent bonds, enabling extensive functionalization.
The introduction of carbon-based substituents can be achieved through reactions with organometallic reagents or through Friedel-Crafts type reactions on the aromatic ring. The formation of carbon-nitrogen bonds is readily accomplished via nucleophilic addition of amines to the quinone ring. nih.gov Similarly, carbon-oxygen bonds can be formed through the reaction with alcohols or phenols, and carbon-sulfur bonds can be introduced by reacting with thiols. These reactions provide access to a wide array of derivatives with tailored electronic and steric properties.
Introduction of Heterocyclic Moieties
A particularly powerful application of the reactivity of this compound is in the synthesis of complex heterocyclic structures. The dione functionality serves as a versatile building block for constructing fused heterocyclic rings.
For instance, reactions with dinucleophiles can lead to the formation of various heterocyclic systems. The reaction with o-phenylenediamines can yield phenazine (B1670421) derivatives, while reactions with other 1,2-dinucleophiles can be used to construct a range of five- and six-membered heterocyclic rings fused to the naphthalene core. These strategies have been employed to synthesize novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov The ability to introduce diverse heterocyclic moieties opens up vast possibilities for modulating the properties of the parent naphthoquinone. researchgate.netethz.ch
| Reagent Class | Bond Formed | Resulting Functional Group/Moiety |
| Amines | C-N | Aminonaphthoquinone |
| Thiols | C-S | Thionaphthoquinone |
| Alcohols/Phenols | C-O | Alkoxy/Aryloxynaphthoquinone |
| Organometallic Reagents | C-C | Alkyl/Aryl-substituted Naphthoquinone |
| Dinucleophiles | C-N, C-S, etc. | Fused Heterocyclic Systems |
Alkylation and Acylation Reactions
The chemical reactivity of this compound in alkylation and acylation reactions is governed by the electronic properties of its constituent functional groups. The ethoxy group at the 4-position is an electron-donating group, which activates the naphthalene ring towards electrophilic substitution. Conversely, the dione functionality at the 1- and 2-positions deactivates the ring, particularly at the adjacent positions. This interplay of activating and deactivating effects directs the regioselectivity of these reactions.
While specific studies on the alkylation and acylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established principles of naphthalene chemistry and the behavior of related quinone compounds.
Alkylation Reactions:
Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto an aromatic ring. In the case of this compound, the reaction with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to introduce an alkyl group onto the benzene ring of the naphthalene system. The ethoxy group would direct the substitution to the ortho and para positions. Given that the para position (C7) is sterically more accessible than the ortho position (C3), and that the C3 position is adjacent to a carbonyl group, alkylation is most likely to occur at the C7 position.
A plausible reaction scheme for the Friedel-Crafts alkylation is presented below:
| Reactant | Reagent | Catalyst | Expected Major Product |
| This compound | R-X (Alkyl Halide) | AlCl₃ | 7-Alkyl-4-ethoxynaphthalene-1,2-dione |
Acylation Reactions:
Similarly, Friedel-Crafts acylation, employing an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, would be expected to follow a similar regioselectivity. The acylation would preferentially occur at the C7 position of the naphthalene ring system. The resulting acyl derivative could serve as a precursor for further synthetic modifications. The kinetics and mechanism of Friedel-Crafts acetylation of naphthalene have been studied, revealing that the substitution pattern can be influenced by reaction conditions. nih.govrsc.org
A general scheme for the Friedel-Crafts acylation is as follows:
| Reactant | Reagent | Catalyst | Expected Major Product |
| This compound | RCOCl (Acyl Chloride) | AlCl₃ | 7-Acyl-4-ethoxynaphthalene-1,2-dione |
It is important to note that the presence of the quinone moiety might lead to side reactions or complexation with the Lewis acid catalyst, potentially requiring careful optimization of reaction conditions.
Chemodosimeter and Sensor Development Based on Reactivity
The inherent reactivity of the 1,2-naphthoquinone (B1664529) scaffold makes it an attractive platform for the design of chemodosimeters and chemosensors. The electrophilic nature of the carbonyl carbons and the Michael acceptor characteristics of the C3 position allow for covalent bond formation with various nucleophiles. This interaction can be engineered to produce a detectable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent sensor).
The development of sensors based on the 1,2-naphthoquinone core often involves the introduction of a recognition unit that can selectively interact with a target analyte. This interaction then perturbs the electronic structure of the naphthoquinone fluorophore or chromophore, leading to a change in its photophysical properties.
For instance, derivatives of 1,2-naphthoquinone have been explored as fluorescent probes. Naphth[1,2-d]imidazoles derived from β-lapachone, a naturally occurring 1,2-naphthoquinone, exhibit fluorescence and have been investigated for their solvatochromic properties, which are crucial for their application as fluorescent probes in biological systems. mdpi.com
The general principle behind the design of a chemodosimeter based on this compound would involve a reaction between the sensor molecule and the analyte, leading to an irreversible chemical transformation and a corresponding signal change. For example, the reaction with a nucleophilic analyte could disrupt the conjugation of the naphthoquinone system, causing a change in its absorption or emission spectrum.
A notable application of naphthoquinone derivatives is in the detection of metal ions. While many examples focus on 1,4-naphthoquinones, the principles are translatable to 1,2-naphthoquinones. For example, 2-((pyridin-2-yl)methylamino)naphthalene-1,4-dione has been shown to be a selective colorimetric sensor for Cu²⁺ ions. rsc.orgrsc.orgsemanticscholar.org The coordination of the metal ion to the nitrogen and oxygen atoms of the sensor molecule leads to a distinct color change.
The table below summarizes the characteristics of some chemosensors based on the broader naphthoquinone framework, illustrating the potential for developing similar sensors from this compound.
| Sensor Scaffold | Analyte | Sensing Mechanism | Signal Change |
| Naphth[1,2-d]imidazole (from β-Lapachone) | Solvent Polarity | Solvatochromism | Shift in fluorescence emission |
| 2-((Pyridin-2-yl)methylamino)naphthalene-1,4-dione | Cu²⁺ | Coordination | Color change (orange to blue) |
| Acenaphtoquinoxaline | Hg²⁺ | Coordination | Fluorescence quenching ("switch-off") nih.gov |
| Naphthoquinone-dinitrophenylhydrazine | Cyanide (CN⁻) | Deprotonation | Fluorescence enhancement ("turn-on") rsc.org |
The reactivity of this compound at the C3 position with nucleophiles such as thiols could also be exploited for the development of sensors for biologically relevant thiols like cysteine and glutathione. nih.govnih.gov The addition of the thiol to the quinone would alter its electronic properties, providing a basis for a colorimetric or fluorescent response.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Mechanistic Insights
In the ¹H NMR spectrum, the ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, likely in the upfield region. The aromatic protons on the naphthalene (B1677914) ring system would appear as a series of multiplets in the downfield region, with their specific chemical shifts and coupling patterns providing crucial information about their positions relative to the dione (B5365651) and ethoxy substituents.
The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbonyl carbons of the dione group are expected to resonate at the lowest field, typically in the range of 180-200 ppm. The carbons of the ethoxy group would appear in the upfield region. The remaining aromatic carbons would have chemical shifts in the intermediate region, and their precise values would be influenced by the electron-withdrawing nature of the dione and the electron-donating character of the ethoxy group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. mdpi.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxynaphthalene-1,2-dione (Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1=O | - | ~185 |
| C2=O | - | ~180 |
| C3 | - | ~110 |
| C4-OEt | - | ~160 |
| O-CH₂ -CH₃ | Quartet, ~4.1 | ~65 |
| O-CH₂-CH₃ | Triplet, ~1.4 | ~15 |
| Aromatic CH | Multiplets, 7.0-8.5 | 120-140 |
| Quaternary Aromatic C | - | 130-150 |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are vital for determining the molecular formula and studying the fragmentation patterns of this compound. nih.govnih.gov
ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact mass of this ion, determined with high precision by HRMS, allows for the unambiguous confirmation of the molecular formula, C₁₂H₁₀O₃.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for such compounds could include the loss of the ethoxy group as an ethyl radical or ethylene, and the sequential loss of carbon monoxide (CO) molecules from the dione moiety. Analyzing these fragmentation patterns helps to confirm the presence of the key functional groups and their connectivity within the molecule.
Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl (C=O) groups of the dione. For ortho-naphthoquinones, these typically appear as strong absorption bands in the region of 1650-1700 cm⁻¹. osti.govnih.gov The C-O stretching vibration of the ethoxy group would be expected around 1200-1280 cm⁻¹. osti.gov Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The presence and specific positions of these bands confirm the key functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions. Naphthoquinones typically exhibit π→π* transitions at shorter wavelengths (in the UV region) and a lower energy n→π* transition at longer wavelengths (in the visible region), which is responsible for their characteristic color. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene ring. The ethoxy group, being an electron-donating group, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted naphthalene-1,2-dione.
Advanced Photophysical Studies (e.g., Triplet-Triplet Absorption)
Advanced photophysical studies, such as the investigation of triplet-triplet absorption, provide insights into the excited state properties of this compound. rsc.orgrsc.org Upon excitation with light, the molecule can transition from its ground singlet state to an excited singlet state, and then through intersystem crossing, populate the triplet state.
Laser flash photolysis is a key technique used to study these transient triplet species. mdpi.com The triplet-triplet absorption spectrum shows the absorption of light by the molecule in its excited triplet state. The characteristics of this spectrum, including the absorption maxima and the lifetime of the triplet state, are crucial for understanding the photochemical and photophysical behavior of the compound. rsc.orgnist.gov These properties are important for applications in areas such as photodynamic therapy and materials science. The lifetime of the triplet state can be influenced by factors such as the solvent and the presence of quenchers. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. nih.govresearchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the planarity of the naphthalene ring system and the geometry of the dione and ethoxy groups.
For this compound, a crystal structure would reveal the planarity of the naphthoquinone core and the orientation of the ethoxy group relative to the ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking, can also be elucidated. nih.gov This detailed three-dimensional structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While a specific crystal structure for this compound was not found in the search results, the analysis of similar naphthoquinone derivatives provides a strong framework for what to expect. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Ethoxynaphthalene 1,2 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT calculations would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For 4-Ethoxynaphthalene-1,2-dione, this would involve characterizing the planarity of the naphthalene (B1677914) ring system and the orientation of the ethoxy group.
From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it might interact with other molecules. In this compound, the oxygen atoms of the dione (B5365651) and ethoxy groups are expected to be electron-rich, while the carbonyl carbons would be electron-deficient.
Table 1: Predicted Molecular Properties of this compound from Computational Methods
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₃ | - |
| Molecular Weight | 202.21 g/mol | - |
| XLogP3 | 1.5 | Computational |
| Hydrogen Bond Donor Count | 0 | Computational |
| Hydrogen Bond Acceptor Count | 3 | Computational |
| Rotatable Bond Count | 2 | Computational |
This table presents computationally predicted properties. Experimental verification is required for confirmation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational dynamics and how it interacts with its environment, such as a solvent or a biological macromolecule.
A key application of MD for this molecule would be to explore its conformational landscape. While the naphthalene core is rigid, the ethoxy group has rotational freedom around the C-O bond. MD simulations can reveal the preferred orientations of this group and the energy barriers between different conformations. This is important because the conformation of the molecule can significantly influence its biological activity.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules. For instance, by simulating the molecule in a box of water, one could analyze the formation and dynamics of hydrogen bonds between the carbonyl and ether oxygens and the surrounding water molecules. This provides a detailed picture of its solvation and can help to explain its solubility. In a biological context, MD simulations can be used to study the stability of the complex formed between this compound and a target protein, providing insights into the nature and strength of the intermolecular interactions that hold them together.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for this compound were identified, the general principles of QSAR can be applied to predict its activity and understand its mechanism of action. brieflands.comnih.gov
To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of molecules with known biological activities. Then, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. brieflands.comnih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the biological activity. brieflands.com A well-validated QSAR model can then be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity. For naphthoquinone derivatives, QSAR studies have revealed that physicochemical properties often govern their cytotoxic activities. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Naphthoquinones
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |
| Steric | Molecular weight, volume, surface area | Influences binding site fit and accessibility |
| Hydrophobic | LogP, polar surface area | Affects membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices, shape indices | Describes molecular branching and shape |
This table provides examples of descriptor types commonly used in QSAR modeling of naphthoquinone derivatives.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target.
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
For this compound, molecular docking could be used to screen for potential protein targets and to understand the molecular basis of its biological activity. For example, if this compound is found to have anticancer activity, docking studies could be performed against known cancer targets to identify the most likely mechanism of action. The results of the docking simulation would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. This information is invaluable for the rational design of more potent and selective analogs. Studies on other naphthoquinone derivatives have successfully used molecular docking to clarify their action and binding modes with various biological targets.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study the pathways of reactions it might undergo, such as nucleophilic addition or redox reactions, which are characteristic of quinones.
By calculating the potential energy surface for a given reaction, chemists can identify the transition states and intermediates involved. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information can help to understand why a particular reaction proceeds through a certain pathway and to predict how changes in the reaction conditions or the structure of the reactants will affect the outcome of the reaction.
For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the nucleophile attacks at the C2 or C3 position of the quinone ring and to understand the role of the ethoxy group in directing the regioselectivity of the reaction.
Applications in Advanced Materials Science and Electrochemistry
Conductive Polymers and Molecular Electronics
No information could be located regarding the incorporation of 4-Ethoxynaphthalene-1,2-dione into conductive polymers or its use as a component in molecular electronics.
Photoactive Materials for Energy Harvesting and Conversion
There are no available studies suggesting the use of this compound in applications related to photoactive materials for energy harvesting and conversion.
The scientific literature does not mention this compound in the context of artificial photosynthesis platforms.
Ionophores and Sensors for Metal Ion Detection and Transport
Ionophores are lipid-soluble molecules that can bind to specific ions and facilitate their transport across membranes. This functionality has led to their widespread use in the development of ion-selective electrodes and chemical sensors. Naphthoquinone derivatives have been a subject of interest in this domain due to the ability of their oxygen atoms to act as coordination sites for metal cations. researchgate.net
Research has demonstrated that various functionalized naphthoquinones can serve as effective chemosensors. For instance, certain derivatives exhibit selective and sensitive detection for a range of metal ions, including Sn²⁺, Hg²⁺, Fe²⁺, Ni²⁺, and Cu²⁺, often through a distinct colorimetric or fluorescent response. researchgate.netresearchgate.net The sensing mechanism typically involves the formation of a complex between the naphthoquinone derivative and the target ion. In one study, 2-(N-alkenyl) amino-1,4-naphthoquinone was successfully used as an ionophore in PVC-based membrane sensors for the selective detection of stannous ions (Sn²⁺). researchgate.net Another investigation focused on lariat (B8276320) ethers containing naphthoquinone units with ethoxy-functionalized side chains for the transport of alkali and alkaline earth metals. researchgate.net
Despite the demonstrated potential of the broader naphthoquinone class in ion sensing and transport, a thorough review of published research reveals no specific studies on the application of This compound as an ionophore or sensor for metal ion detection.
Future Research Directions and Challenges
Development of Highly Selective Synthetic Routes
The synthesis of naphthoquinones, including ethoxy-substituted derivatives, is a cornerstone of their study. While methods exist, the development of more efficient and highly regioselective synthetic pathways remains a key challenge.
Recent advancements have demonstrated the use of a carbohydrate-derived eutectogel to facilitate the LED-light-induced regioselective synthesis of 4-arylamino-1,2-naphthoquinones. nih.govrsc.org This approach offers a reusable reaction medium and yields various desired products in good yields. nih.govrsc.org Another study detailed a brief, convergent, and regioselective synthesis of naphthoquinones, which could be adapted for 4-ethoxynaphthalene-1,2-dione. acs.org
Future work will likely focus on:
Catalyst Development: Designing novel catalysts to control the regioselectivity of substitution on the naphthoquinone scaffold.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reaction conditions, such as the microwave-assisted synthesis that has proven effective for other naphthoquinone derivatives. nih.gov
Flow Chemistry: Implementing continuous flow reactors for safer and more scalable production of these compounds.
A notable synthesis of this compound involves the reaction of 1,2-naphthoquinone (B1664529) with ethanol (B145695) in the presence of sodium iodate (B108269) and cerium chloride heptahydrate. ibs.re.kr Another approach is the direct O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) using a sulfonic acid-functionalized chitosan (B1678972) as a biodegradable organocatalyst. acs.org
Exploration of Novel Reactivity Patterns
The reactivity of quinones is central to their biological activity and potential applications. utc.edu They are known to be Michael acceptors, readily undergoing addition reactions with nucleophiles like thiols and amines. nih.govmdpi.com The redox properties of naphthoquinones are also crucial, as they can undergo one- or two-electron reductions to form semiquinones or hydroquinones, respectively. nih.govmdpi.comresearchgate.net This redox cycling can lead to the generation of reactive oxygen species (ROS). mdpi.comacs.org
Future research will likely investigate:
Photochemical Reactions: Exploring the photoreactivity of this compound, as related compounds have shown the ability to generate reactive intermediates like o-naphthoquinone methides upon irradiation. acs.org The photochemical redox cycling of naphthoquinones has also been demonstrated. mdpi.com
Catalytic Activity: Investigating the potential of this compound and its derivatives to act as catalysts in organic reactions, similar to how ortho-naphthoquinone has been used to catalyze aerobic oxidation and hydrodeamination reactions. acs.orgrsc.org
Reactions in Confined Environments: Studying the reactivity of this compound within supramolecular assemblies or nanostructured materials to control reaction pathways and product selectivity. rsc.org
Advanced Characterization Techniques for Dynamic Processes
Understanding the transient intermediates and dynamic processes involved in the reactions of this compound is crucial for elucidating its mechanisms of action.
Advanced spectroscopic techniques are essential for this purpose:
Femtosecond Transient Absorption Spectroscopy: This technique has been used to study the excited states and deactivation pathways of other p-benzoquinone derivatives, providing insights into processes like intersystem crossing. acs.org Similar studies on this compound could reveal details about its photophysics and photochemistry.
Time-Resolved Photoelectron Spectroscopy: This method, combined with ab initio calculations, has been employed to investigate the ultrafast dynamics of the radical anion of para-benzoquinone, revealing how it captures and retains electrons. worktribe.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: These are fundamental tools for characterizing the structure of reaction products and intermediates. rsc.orgnih.govresearchgate.net
Future challenges include the detection and characterization of highly reactive and short-lived species, such as radical ions and excited states, which are often key to the compound's reactivity. nih.govrsc.org
Deeper Integration of Computational and Experimental Methodologies
The synergy between computational and experimental research is becoming increasingly important in chemical sciences. utc.edufrontiersin.org Computational methods can provide insights that are difficult to obtain experimentally, such as the structures of transition states and reaction mechanisms. utc.edu
Key areas for integration include:
Predicting Reactivity and Selectivity: Using quantum chemical calculations to predict the most likely sites for nucleophilic attack or the regioselectivity of synthetic reactions. utc.edu
Modeling Biological Interactions: Employing molecular docking and molecular dynamics simulations to understand how this compound interacts with biological targets like enzymes and DNA. nih.govfrontiersin.orgnih.gov
Interpreting Spectroscopic Data: Using computational methods to assign spectral features and understand the electronic structure of transient species observed in advanced spectroscopic experiments. acs.org
For instance, quantum chemical calculations have been used to correlate the molecular electronic properties of naphthoquinone derivatives with their cytotoxic activities. nih.gov
Elucidation of Complex Mechanistic Pathways in Biological Systems
The biological activity of quinones is often complex, involving multiple mechanisms such as the alkylation of cellular macromolecules and the generation of oxidative stress through redox cycling. nih.govacs.org The specific biological targets of quinones depend on their reactivity and the site of their formation. nih.gov
Future research should focus on:
Identifying Specific Molecular Targets: Using proteomics and other "omics" technologies to identify the specific proteins and other biomolecules that are modified by this compound.
Understanding Redox Signaling: Investigating the role of this compound in modulating cellular redox signaling pathways, such as the Keap1/Nrf2 pathway. nih.gov
Differentiating Cytotoxic and Cytoprotective Effects: Determining the conditions under which this compound exhibits toxic effects versus protective effects, which can be dose-dependent. acs.org
Naphthoquinones have been shown to interact with a variety of biological targets, including enzymes involved in cancer progression and microbial metabolism. nih.govresearchgate.netmdpi.com
Design of Next-Generation Functional Materials
The unique electronic and redox properties of naphthoquinones make them attractive building blocks for the development of advanced functional materials. frontiersin.org
Potential applications include:
Organic Electronics: Incorporating this compound into organic semiconductors for use in transistors and solar cells.
Energy Storage: Developing naphthoquinone-based composite cathodes for rechargeable batteries, where they can serve as high-capacity organic electrode materials. acs.orgrsc.org
Sensors: Designing chemosensors based on the specific reactivity of the naphthoquinone core towards certain analytes.
Photodegradable Materials: Creating materials that can release active compounds upon light irradiation, leveraging the photochemical properties of the naphthoquinone scaffold. acs.org
The ability to tune the properties of these materials by modifying the substituents on the naphthoquinone ring offers a high degree of design flexibility. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
